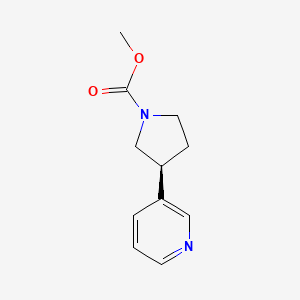

methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18737405

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O2 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | methyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H14N2O2/c1-15-11(14)13-6-4-10(8-13)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |

| Standard InChI Key | OLAWNLNKGFISBO-SNVBAGLBSA-N |

| Isomeric SMILES | COC(=O)N1CC[C@H](C1)C2=CN=CC=C2 |

| Canonical SMILES | COC(=O)N1CCC(C1)C2=CN=CC=C2 |

Introduction

Structural Features:

-

Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle.

-

Pyridine Substituent: Positioned at the 3rd carbon of the pyrrolidine ring.

-

Carboxylate Group: A methyl ester functional group attached to the nitrogen atom of the pyrrolidine ring.

| Property | Value |

|---|---|

| Molecular Weight | 206.24 g/mol |

| Stereochemistry | (S)-configuration |

| Functional Groups | Pyrrolidine, Pyridine, Ester |

| Solubility | Likely soluble in polar solvents like methanol or DMSO |

Synthesis

The synthesis of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves:

-

Starting Materials: Pyridine derivatives and chiral pyrrolidines.

-

Reactions:

-

Esterification: Formation of the methyl ester group.

-

Chiral resolution or enantioselective synthesis to ensure the (S)-stereochemistry.

-

Coupling reactions to introduce the pyridinyl group.

-

Example Synthetic Pathway:

-

Protection of the amine group in pyrrolidine.

-

Functionalization at the 3rd carbon via organometallic reagents or halogenation.

-

Coupling with a pyridinyl derivative under catalytic conditions.

-

Deprotection and esterification to yield the final product.

Applications and Relevance

Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate has potential applications in drug discovery and medicinal chemistry due to its structural features, which are commonly found in bioactive molecules.

Key Applications:

-

Pharmacophore Development:

-

The compound's pyridine and pyrrolidine moieties are frequently observed in ligands for biological targets like enzymes or receptors.

-

It may serve as a scaffold for designing inhibitors targeting specific proteins.

-

-

Chiral Building Block:

-

Its (S)-configuration makes it valuable for synthesizing enantiomerically pure pharmaceuticals.

-

-

Potential Biological Activity:

Structural Analysis and Conformation

The conformation of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is influenced by:

-

The rigidity introduced by the pyridine ring.

-

The steric effects of the methyl ester group.

Computational Studies:

Molecular modeling can help predict its binding affinity to biological targets by evaluating hydrogen bonding, π-stacking interactions, and hydrophobic effects.

Research Findings on Related Compounds

Several studies have explored derivatives of pyrrolidines and pyridines:

-

Pyrrole-based compounds have shown potent anti-tuberculosis activity due to their ability to inhibit mycobacterial membrane proteins .

-

Pyrrolidine carboxylic acid derivatives were synthesized for antioxidant applications, demonstrating significant radical scavenging activity .

-

Chiral pyrrolidines have been used as intermediates in asymmetric synthesis .

Comparative Data Table:

| Compound | Activity | Key Functional Groups |

|---|---|---|

| Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate | Potential pharmacophore | Pyrrolidine, Pyridine, Ester |

| Pyrrole-2-carboxamide derivatives | Anti-tuberculosis | Pyrrole, Amide |

| 1-(5-Chloro-2-hydroxyphenyl)-pyrrolidinone | Antioxidant | Pyrrolidinone, Hydroxyl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume